molecular formula C8H10N4 B6261247 {1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine CAS No. 1369138-96-4

{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine

Cat. No.: B6261247
CAS No.: 1369138-96-4
M. Wt: 162.2
InChI Key:
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Description

Imidazopyridines, which include “{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine”, are a class of compounds that have an imidazole ring fused with a pyridine moiety . They have been found to have a wide range of pharmacological activities, including acting as GABA A receptor agonists . They have been used in the development of various classes of drugs, including proton pump inhibitors, aromatase inhibitors, and NSAIDs .


Synthesis Analysis

Imidazopyridines have been synthesized using various methods and catalysts . For example, one study synthesized imidazopyridine derivatives by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .


Molecular Structure Analysis

The molecular structure of imidazopyridines, including “this compound”, is characterized by an imidazole ring fused with a pyridine moiety . This structure is similar to purines, which has prompted investigations into their potential therapeutic significance .


Chemical Reactions Analysis

Imidazopyridines have been functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions have been used for the direct functionalization of imidazopyridines .

Mechanism of Action

Future Directions

Imidazopyridines have great potential in several research areas, from materials science to pharmaceutical chemistry . Their unique chemical structure and versatility make them promising candidates for the development of new drugs and materials .

Biochemical Analysis

Biochemical Properties

1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazopyridine derivatives, including 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine, have been shown to act as GABA_A receptor positive allosteric modulators . This interaction enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system. Additionally, this compound may interact with proton pumps, aromatase enzymes, and other proteins involved in metabolic pathways .

Cellular Effects

1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazopyridine derivatives have been found to affect the PI3K/Akt signaling pathway, which is crucial for cell proliferation, growth, and survival . By inhibiting PI3K, 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, this compound may alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine involves its binding interactions with various biomolecules. This compound can bind to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases, such as PI3K, by binding to their active sites . This inhibition prevents the phosphorylation of downstream targets, ultimately affecting cell signaling and function. Additionally, 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine may induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazopyridine derivatives can undergo degradation under certain conditions, leading to a decrease in their activity . Additionally, prolonged exposure to 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine may result in adaptive cellular responses, such as changes in receptor expression or signaling pathway activation .

Dosage Effects in Animal Models

The effects of 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Studies have identified threshold doses for these effects, providing valuable information for determining safe and effective dosage ranges in therapeutic applications.

Metabolic Pathways

1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine may influence carbohydrate and lipid metabolism by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, such as SLC22A1 . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine exhibits specific subcellular localization, which can affect its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, imidazopyridine derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells . Additionally, the subcellular localization of 1-methyl-1H-imidazo[4,5-c]pyridin-2-ylmethanamine can influence its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

(1-methylimidazo[4,5-c]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-7-2-3-10-5-6(7)11-8(12)4-9/h2-3,5H,4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNIDIYPCCLRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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